PrDiAzK

Genetic code expansion Protein crosslinking Click chemistry

Mapping weak, transient protein-protein interactions in low-abundance complexes often fails with sequential monofunctional ncAA approaches. PrDiAzK solves this by integrating a UV-activated diazirine photo-crosslinker and an alkyne click handle into a single pyrrolysine-based scaffold. - Enables covalent capture (<1 s temporal resolution) and CuAAC-based enrichment in one streamlined workflow, eliminating signal loss from sequential protocols. - Compatible with SORT-mediated proteome-wide incorporation in bacterial and mammalian systems, using identical PylRS/tRNA(CUA) machinery to reduce cross-species reagent variability. - Minimal structural perturbation preserves native protein folding, supporting super-resolution microscopy and discovery-phase interactomics with the same reagent batch.

Molecular Formula C13H20N4O5
Molecular Weight 312.32 g/mol
Cat. No. B15144416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrDiAzK
Molecular FormulaC13H20N4O5
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESC#CCOCC1(N=N1)COC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C13H20N4O5/c1-2-7-21-8-13(16-17-13)9-22-12(20)15-6-4-3-5-10(14)11(18)19/h1,10H,3-9,14H2,(H,15,20)(H,18,19)/t10-/m0/s1
InChIKeyIQIHYRYNMKCBMK-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PrDiAzK Bifunctional ncAA for Crosslinking and Click Chemistry


PrDiAzK (CAS 2231405-64-2) is a bifunctional noncanonical amino acid (ncAA) designed for genetic code expansion and proteome-wide protein interaction mapping [1]. It uniquely integrates a diazirine group for UV-triggered photo-crosslinking and an alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry within a single molecular framework . This dual functionality enables covalent capture of transient protein-protein interactions followed by efficient enrichment and identification, addressing critical limitations in systems biology and interactomics [2].

PrDiAzK Substitution Limitations vs. Generic ncAAs


Substituting PrDiAzK with generic monofunctional ncAAs (e.g., Aha for click-only labeling or Bpa for photo-crosslinking-only) fundamentally compromises experimental outcomes in protein interactomics [1]. PrDiAzK's integrated diazirine and alkyne functionalities are engineered to operate synergistically on the same polypeptide chain, enabling sequential covalent capture and enrichment workflows that single-function ncAAs cannot replicate [2]. The structural design of PrDiAzK specifically addresses the challenge of mapping weak and transient protein-protein interactions across low-abundance interacting partners—a task where sequential use of separate monofunctional ncAAs introduces confounding variables in incorporation efficiency, steric perturbation, and quantification reproducibility [3].

PrDiAzK Head-to-Head Evidence


Dual-Mode Tagging vs. Sequential Approaches

PrDiAzK integrates two orthogonal chemical functionalities—diazirine for UV crosslinking (365 nm) and terminal alkyne for CuAAC click chemistry—within a single pyrrolysine-based ncAA scaffold, enabling simultaneous covalent capture and enrichment from a single site-specific incorporation event [1]. In contrast, alternative workflows require sequential incorporation of separate monofunctional ncAAs such as Bpa (photo-crosslinking-only) and Aha (click-only), which introduces variability in incorporation efficiency and cannot guarantee colocalization of both reactive moieties on the same protein molecule [2].

Genetic code expansion Protein crosslinking Click chemistry

Cross-Species Site-Selective Incorporation

PrDiAzK demonstrates validated site-selective incorporation in both bacterial (E. coli) and mammalian cell cultures using the same pyrrolysyl-tRNA synthetase (PylRS)/tRNA(CUA) orthogonal translation system [1]. This cross-species compatibility is documented experimentally in the primary characterization study, whereas many bifunctional ncAAs exhibit restricted expression host compatibility or require species-specific tRNA/RS pair optimization [2].

Mammalian cell culture Bacterial expression Orthogonal translation

SORT-Mediated Proteome-Wide Incorporation

PrDiAzK supports residue-specific proteome-wide incorporation via stochastic orthogonal recoding of translation (SORT), enabling system-wide protein-protein interaction mapping without prior knowledge of interaction interfaces [1]. This represents a distinct application modality compared to monofunctional ncAAs, which typically require site-directed incorporation for crosslinking-MS workflows and lack demonstrated SORT compatibility [2].

Proteome-wide incorporation Stochastic orthogonal recoding SORT

PrDiAzK Research & Application Scenarios


Transient PPI Mapping in Low-Abundance Complexes

PrDiAzK's integrated diazirine enables UV-triggered covalent crosslinking of transient and weak protein-protein interactions with sub-second temporal resolution, while its alkyne group allows subsequent enrichment via CuAAC click chemistry. This sequential capture-and-enrich workflow is optimized for low-abundance interaction partners where sequential monofunctional ncAA approaches introduce unacceptable signal loss [1]. The cross-species compatibility further supports initial screening in bacterial systems followed by validation in mammalian cells using identical reagents [2].

Proteome-Wide Interactome Mapping via SORT

For unbiased, system-wide mapping of protein interaction networks, PrDiAzK enables SORT-mediated stochastic incorporation across the entire proteome. This approach eliminates the bias inherent in site-directed incorporation strategies and is particularly suited for discovery-phase interactomics in organisms with established orthogonal translation systems [1]. The demonstrated SORT compatibility distinguishes PrDiAzK from monofunctional ncAAs that have not been characterized for proteome-wide integration [2].

Dual-Functional Labeling for Super-Resolution Microscopy

PrDiAzK's bifunctional design supports site-specific incorporation of both photo-crosslinking and click-labeling moieties in a single genetic code expansion step, enabling streamlined workflows for super-resolution microscopy applications where dual-color labeling or correlated crosslinking-imaging is required [1]. The pyrrolysine-based scaffold maintains minimal structural perturbation of host proteins compared to larger bifunctional ncAA scaffolds, preserving native protein folding and function [2].

Cross-Species Protein Engineering Workflows

Research programs that transition from bacterial screening to mammalian functional validation benefit from PrDiAzK's documented cross-species incorporation using identical PylRS/tRNA(CUA) orthogonal translation machinery [1]. This eliminates the procurement and validation burden of species-specific ncAA reagents, reduces experimental variability, and accelerates hit-to-lead timelines in protein engineering campaigns where interaction mapping is critical [2].

Technical Documentation Hub

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35 linked technical documents
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